Cas no 1219976-44-9 (3-(2-Chloro-4-methylphenoxy)azetidine)

3-(2-Chloro-4-methylphenoxy)azetidine is a specialized azetidine derivative featuring a chloromethyl-substituted phenoxy moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the azetidine ring offers conformational rigidity, which can enhance binding affinity in target interactions. The chloro and methyl substituents on the aromatic ring provide opportunities for further functionalization, making it a valuable building block in medicinal chemistry. Its well-defined molecular structure ensures consistent reactivity, supporting its use in the development of novel compounds with tailored properties.
3-(2-Chloro-4-methylphenoxy)azetidine structure
1219976-44-9 structure
Product Name:3-(2-Chloro-4-methylphenoxy)azetidine
CAS No:1219976-44-9
MF:C10H12ClNO
MW:197.661381721497
MDL:MFCD13559888
CID:4687451
PubChem ID:53409208
Update Time:2025-06-11

3-(2-Chloro-4-methylphenoxy)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-CHLORO-4-METHYLPHENOXY)AZETIDINE
    • Azetidine,3-(2-chloro-4-methylphenoxy)-
    • 3-(2-Chloro-4-methylphenoxy)azetidine
    • MDL: MFCD13559888
    • Inchi: 1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
    • InChI Key: PQEBGCWUVLGQPI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1OC1CNC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Topological Polar Surface Area: 21.3

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Additional information on 3-(2-Chloro-4-methylphenoxy)azetidine

Introduction to 3-(2-Chloro-4-methylphenoxy)azetidine (CAS No: 1219976-44-9)

3-(2-Chloro-4-methylphenoxy)azetidine, identified by the Chemical Abstracts Service Number (CAS No) 1219976-44-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a phenoxy group linked to an azetidine ring, along with specific substituents such as a chlorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, imparts unique chemical and pharmacological properties that make it a subject of intense study.

The structural features of 3-(2-Chloro-4-methylphenoxy)azetidine contribute to its reactivity and interaction with biological targets. The azetidine ring, being a five-membered heterocycle, introduces conformational flexibility, which can be exploited to optimize binding affinity and selectivity in drug design. The phenoxy group serves as a pharmacophoric element, often involved in hydrogen bonding interactions with biological molecules. Furthermore, the electron-withdrawing effect of the chlorine atom at the 2-position and the electron-donating effect of the methyl group at the 4-position can modulate the electronic properties of the molecule, influencing its pharmacokinetic behavior.

In recent years, there has been growing interest in exploring azetidine derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies due to their ability to interact with biological targets in unique ways. For instance, modifications within the azetidine scaffold have been found to enhance binding affinity to enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The structural motif of 3-(2-Chloro-4-methylphenoxy)azetidine aligns well with these trends, making it a valuable scaffold for further derivatization and optimization.

One of the most compelling aspects of 3-(2-Chloro-4-methylphenoxy)azetidine is its potential as a lead compound for drug discovery. Researchers have leveraged its structural framework to develop novel analogs with enhanced efficacy and reduced toxicity. The chlorine substituent at the 2-position of the phenyl ring has been particularly noted for its ability to increase metabolic stability while maintaining biological activity. This balance is crucial for developing drugs that can withstand enzymatic degradation in vivo, thereby improving their therapeutic window.

Recent advancements in computational chemistry and molecular modeling have further accelerated the exploration of 3-(2-Chloro-4-methylphenoxy)azetidine and its derivatives. These tools allow researchers to predict binding interactions with high precision, enabling rapid screening of potential drug candidates. By integrating experimental data with computational insights, scientists can design molecules that are more likely to succeed in clinical trials. This interdisciplinary approach has been instrumental in advancing drug development pipelines.

The pharmacological profile of 3-(2-Chloro-4-methylphenoxy)azetidine has been investigated across multiple disease models. Initial studies have suggested that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. The phenoxy group's ability to engage in hydrogen bonding with polar residues on target proteins may be responsible for this activity. Additionally, the azetidine ring's conformational flexibility could facilitate optimal positioning within active sites, enhancing binding interactions.

Another area of interest is the potential application of 3-(2-Chloro-4-methylphenoxy)azetidine in oncology research. Preclinical data indicate that derivatives of this compound can modulate signaling pathways associated with tumor growth and metastasis. The precise arrangement of substituents on the phenyl ring appears to be critical for achieving selective inhibition without affecting normal cellular processes. This selectivity is a key factor in minimizing side effects and improving patient outcomes.

The synthesis of 3-(2-Chloro-4-methylphenoxy)azetidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct intricate molecular frameworks with high efficiency and purity. These advancements are not only beneficial for producing reference compounds but also for generating libraries of derivatives for high-throughput screening.

The future directions for research on 3-(2-Chloro-4-methylphenoxy)azetidine are multifaceted. One promising avenue is exploring its role as a scaffold for covalent inhibitors—compounds that form stable bonds with target proteins, leading to prolonged duration of action. Such inhibitors have shown great potential in treating resistant cancers by irreversibly blocking key enzymatic activities. Additionally, investigating the compound's behavior in vivo will provide critical insights into its pharmacokinetics and potential therapeutic applications.

In conclusion,3-(2-Chloro-4-methylphenoxy)azetidine (CAS No: 1219976-44-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead compound for drug discovery underscores its importance in ongoing research efforts aimed at developing novel therapeutics for various diseases. As scientific understanding continues to evolve, compounds like 3-(2-Chloro-4-methylphenoxy)azetidine will undoubtedly play a pivotal role in shaping the future of medicine.

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